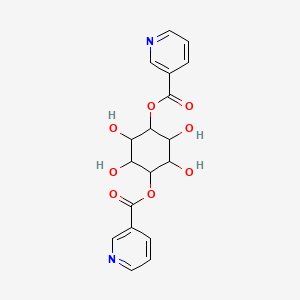
2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate
Overview
Description
2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate (THCD) is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. THCD is a derivative of nicotinic acid and has been shown to possess a wide range of biological and physiological effects.
Scientific Research Applications
2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate has been shown to possess antioxidant, anti-inflammatory, and anti-tumor properties. It has also been shown to have a protective effect on the liver and to improve glucose metabolism in diabetic rats. In agriculture, 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate has been shown to increase the yield and quality of crops and to enhance the resistance of plants to various stresses. In industry, 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate has been used as a stabilizer for plastics and as a raw material for the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate has also been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its protective effects on the liver and its anti-tumor properties. 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate has also been shown to improve glucose metabolism in diabetic rats, which may have implications for the treatment of diabetes. In addition, 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate has been shown to increase the yield and quality of crops and to enhance the resistance of plants to various stresses.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate in lab experiments is its wide range of biological and physiological effects, which make it a versatile compound for studying various cellular processes. Another advantage is its stability and ease of synthesis, which make it a readily available compound for researchers. However, one of the limitations of using 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate in lab experiments is its potential toxicity, which may limit its use in certain applications. In addition, the complex synthesis process of 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate may make it difficult to obtain large quantities of the compound for use in experiments.
Future Directions
There are many future directions for research on 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate. One direction is to further elucidate the mechanism of action of 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate and to identify the specific signaling pathways and genes involved in its biological and physiological effects. Another direction is to explore the potential applications of 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate in the treatment of various diseases, including cancer, diabetes, and liver disease. In addition, further research is needed to explore the potential applications of 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate in agriculture and industry, and to identify new compounds derived from 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate that may possess even more potent biological and physiological effects.
Conclusion:
In conclusion, 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate (2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate) is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate possesses a wide range of biological and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. Although the mechanism of action of 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate is not fully understood, it is believed to involve the modulation of various signaling pathways in cells. 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate has many advantages for use in lab experiments, but also has potential limitations due to its toxicity and complex synthesis process. There are many future directions for research on 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate, including further elucidation of its mechanism of action, exploration of its potential applications in the treatment of various diseases, and identification of new compounds derived from 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate with even more potent biological and physiological effects.
properties
IUPAC Name |
[2,3,5,6-tetrahydroxy-4-(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O8/c21-11-13(23)16(28-18(26)10-4-2-6-20-8-10)14(24)12(22)15(11)27-17(25)9-3-1-5-19-7-9/h1-8,11-16,21-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZNDBZLAYJFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2O)O)OC(=O)C3=CN=CC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,3,5,6-Tetrahydroxy-4-(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



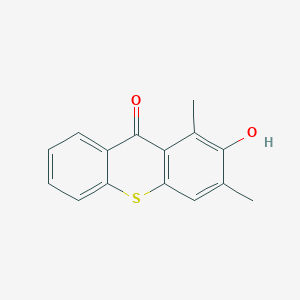
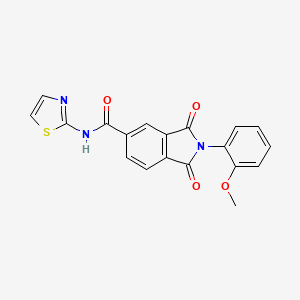

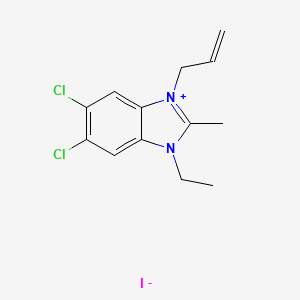
![5,6-dichloro-1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B3831372.png)
![3-[5-(1,3-benzothiazol-2-yl)-2-methyl-1-phenyl-1H-3,1-benzimidazol-3-ium-3-yl]-1-propanesulfonate](/img/structure/B3831385.png)
![4-[(1-phenylethyl)imino]-2,3-pentanedione 3-(phenylhydrazone)](/img/structure/B3831397.png)
![4-{[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)carbonyl]amino}-3-phenylbutanoic acid](/img/structure/B3831405.png)

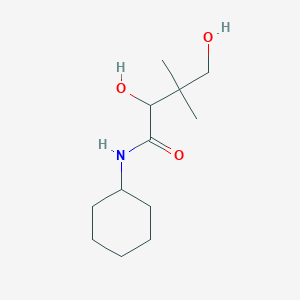

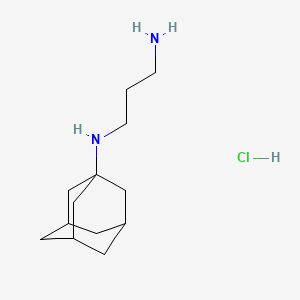

![1-{[(2-methoxy-1-naphthyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B3831434.png)